Methyl 2-(3,3-dimethylpiperidin-4-yl)acetate is a chemical compound with the molecular formula and a molecular weight of approximately 185.27 g/mol. This compound features a piperidine ring substituted at the 4-position, which contributes to its unique chemical properties. Methyl 2-(3,3-dimethylpiperidin-4-yl)acetate is primarily classified as an ester, specifically derived from acetic acid and a substituted piperidine.
The compound can be sourced from various chemical suppliers and is often used in research settings due to its potential biological activities. It falls under the category of piperidine derivatives, which are known for their diverse pharmacological properties, making them significant in medicinal chemistry.
The synthesis of methyl 2-(3,3-dimethylpiperidin-4-yl)acetate typically involves the reaction of 3,3-dimethylpiperidine with methyl acetate. This process can be carried out via nucleophilic substitution reactions where the nitrogen atom of the piperidine ring acts as a nucleophile, attacking the electrophilic carbon of the acetate group.
The molecular structure of methyl 2-(3,3-dimethylpiperidin-4-yl)acetate can be represented as follows:
The InChI (International Chemical Identifier) for this compound is provided for more precise identification:
InChI=1S/C10H19NO2/c1-7(11)10(12)8-5-3-4-6-9(8)13-2/h8H,3-6H2,1-2H3
Methyl 2-(3,3-dimethylpiperidin-4-yl)acetate can undergo various chemical reactions typical for esters and piperidine derivatives:
The mechanism of action for methyl 2-(3,3-dimethylpiperidin-4-yl)acetate primarily involves its interaction with biological targets through its piperidine structure. Piperidine derivatives are known to interact with neurotransmitter receptors in the central nervous system:
Methyl 2-(3,3-dimethylpiperidin-4-yl)acetate exhibits several notable physical properties:
Additional analyses such as infrared spectroscopy (IR), nuclear magnetic resonance (NMR), and mass spectrometry (MS) can provide insights into the purity and structural integrity of the compound.
Methyl 2-(3,3-dimethylpiperidin-4-yl)acetate has potential applications in various scientific fields:
CAS No.: 158182-18-4
CAS No.: 802855-66-9
CAS No.: 2922-44-3
CAS No.: 33492-32-9
CAS No.: